molecular formula C16H13ClO2 B303007 3-(5-Chloro-2-methoxyphenyl)-1-phenyl-2-propen-1-one

3-(5-Chloro-2-methoxyphenyl)-1-phenyl-2-propen-1-one

Cat. No. B303007
M. Wt: 272.72 g/mol
InChI Key: AZISCTXJRFGDLO-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-2-methoxyphenyl)-1-phenyl-2-propen-1-one, also known as chalcone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. Chalcone is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor.

Scientific Research Applications

Chalcone has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer, inflammation, and microbial infections. Chalcone exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Chalcone also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone exhibits antimicrobial properties by inhibiting the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses.

Mechanism of Action

Chalcone exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the inhibition of enzyme activity, and the induction of oxidative stress. Chalcone modulates the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Chalcone also inhibits the activity of various enzymes, including COX-2, 5-LOX, and MMP-2, which are involved in inflammation and cancer progression. Chalcone induces oxidative stress by generating reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
Chalcone exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Chalcone acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Chalcone acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone acts as an anticancer agent by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Chalcone acts as an antimicrobial agent by inhibiting the growth of various pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages as a research tool, including its low cost, easy availability, and diverse biological activities. Chalcone can be synthesized through various methods, and its biological activities can be easily tested in vitro and in vivo. However, 3-(5-Chloro-2-methoxyphenyl)-1-phenyl-2-propen-1-one also has some limitations, including its low solubility in water, which can limit its application in aqueous systems. Chalcone can also exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.

Future Directions

Chalcone has promising potential for various applications in medicine and agriculture. Future research directions include the development of 3-(5-Chloro-2-methoxyphenyl)-1-phenyl-2-propen-1-one-based drugs for the treatment of cancer, inflammation, and microbial infections. Chalcone can also be used as a natural pesticide and fungicide in agriculture. Further studies are needed to elucidate the molecular mechanisms underlying the biological activities of 3-(5-Chloro-2-methoxyphenyl)-1-phenyl-2-propen-1-one and to optimize its synthesis methods for better yields and purity.

Synthesis Methods

Chalcone can be synthesized through various methods, including the Claisen-Schmidt condensation, aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation involves the reaction between an aldehyde and a ketone in the presence of a base, resulting in the formation of an α,β-unsaturated ketone. The aldol condensation involves the reaction between two carbonyl compounds in the presence of a base, resulting in the formation of a β-hydroxy carbonyl compound that can be dehydrated to form an α,β-unsaturated carbonyl compound. The Perkin reaction involves the reaction between an acid anhydride and an aromatic aldehyde in the presence of a base, resulting in the formation of an α,β-unsaturated acid that can be decarboxylated to form an α,β-unsaturated ketone.

properties

Product Name

3-(5-Chloro-2-methoxyphenyl)-1-phenyl-2-propen-1-one

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

(E)-3-(5-chloro-2-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H13ClO2/c1-19-16-10-8-14(17)11-13(16)7-9-15(18)12-5-3-2-4-6-12/h2-11H,1H3/b9-7+

InChI Key

AZISCTXJRFGDLO-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C/C(=O)C2=CC=CC=C2

SMILES

COC1=C(C=C(C=C1)Cl)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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